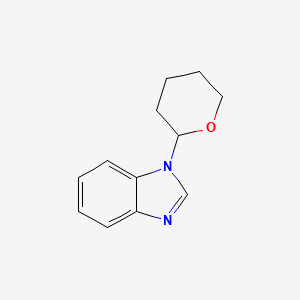

1-Tetrahydropyran-2-ylbenzimidazole

カタログ番号:

B8315498

分子量:

202.25 g/mol

InChIキー:

QTXPGEFPJIMPQF-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

説明

1-Tetrahydropyran-2-ylbenzimidazole is a chemical compound of significant interest in medicinal and organic chemistry research. The benzimidazole core is a privileged scaffold in drug discovery due to its isosteric relationship with naturally occurring purine bases, allowing it to interact with a variety of enzymatic targets . This structural feature is present in numerous investigational therapeutic agents, including antivirals and antitumorals . Benzimidazole derivatives have demonstrated a broad spectrum of biological activities in scientific studies. Researchers have identified potent antiviral activity within this class against viruses such as Coxsackie B5 (CVB-5) and Respiratory Syncytial Virus (RSV), making them valuable tools for developing novel antiviral agents . Furthermore, the exploration of benzimidazole-based structures, including benzimidazole-2-ones, has shown promise in anticancer research, with studies investigating their potential as inhibitors of protein-protein interactions and specific molecular targets like Heat Shock Protein 60 (HSP60) . The tetrahydropyran-2-yl (THP) group attached to the benzimidazole nitrogen is a common protecting group in synthetic organic chemistry. Its presence can alter the compound's solubility, reactivity, and metabolic stability, making it a crucial intermediate in multi-step synthetic pathways aimed at creating novel molecules for biological evaluation. This product is intended for research purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the product's Safety Data Sheet (SDS) for comprehensive handling and hazard information.

特性

分子式 |

C12H14N2O |

|---|---|

分子量 |

202.25 g/mol |

IUPAC名 |

1-(oxan-2-yl)benzimidazole |

InChI |

InChI=1S/C12H14N2O/c1-2-6-11-10(5-1)13-9-14(11)12-7-3-4-8-15-12/h1-2,5-6,9,12H,3-4,7-8H2 |

InChIキー |

QTXPGEFPJIMPQF-UHFFFAOYSA-N |

正規SMILES |

C1CCOC(C1)N2C=NC3=CC=CC=C32 |

製品の起源 |

United States |

Q & A

Q. What are the standard synthetic routes for 1-Tetrahydropyran-2-ylbenzimidazole, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions, such as condensation of benzimidazole precursors with tetrahydropyran derivatives under controlled conditions. Key steps include:

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) are often used to enhance reaction efficiency .

- Temperature control : Reactions are conducted at 60–80°C to balance yield and byproduct formation .

- Catalysts : Acidic or basic catalysts (e.g., p-toluenesulfonic acid) may accelerate ring closure .

Post-synthesis, purification via column chromatography or recrystallization ensures high purity (>95%). Structural validation is performed using NMR (¹H/¹³C) and mass spectrometry .

Q. How is the purity and structural integrity of 1-Tetrahydropyran-2-ylbenzimidazole confirmed experimentally?

- Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies proton environments (e.g., benzimidazole NH at δ 12–13 ppm; tetrahydropyran protons at δ 1.5–4.0 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ peak matching theoretical mass) .

- HPLC : Quantifies purity (>98%) using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers mitigate byproduct formation during the synthesis of 1-Tetrahydropyran-2-ylbenzimidazole?

Byproducts often arise from incomplete ring closure or oxidation. Strategies include:

- Reaction monitoring : Real-time tracking via TLC or in-situ IR spectroscopy to detect intermediates .

- Additives : Use of desiccants (e.g., molecular sieves) to eliminate water, which can hydrolyze intermediates .

- Oxidation control : For air-sensitive steps, inert atmospheres (N₂/Ar) prevent undesired oxidation .

Post-reaction, HPLC-MS identifies byproducts, and iterative condition adjustments (e.g., solvent polarity, stoichiometry) minimize their formation .

Q. What computational methods are employed to predict the reactivity and stability of 1-Tetrahydropyran-2-ylbenzimidazole derivatives?

- Density Functional Theory (DFT) : Calculates bond dissociation energies (BDEs) to assess stability of the tetrahydropyran ring under acidic/basic conditions .

- Molecular Dynamics (MD) : Simulates solvation effects and interaction with biological targets (e.g., enzymes) .

- Docking studies : Predict binding affinities for drug design applications using software like AutoDock Vina .

Q. How are crystallographic studies utilized to resolve structural ambiguities in 1-Tetrahydropyran-2-ylbenzimidazole analogs?

- Single-crystal X-ray diffraction (SCXRD) : Determines bond lengths, angles, and stereochemistry. For example, SCXRD confirmed the chair conformation of the tetrahydropyran ring in a related benzimidazole derivative .

- Powder XRD : Assesses polymorphism, which impacts solubility and bioavailability .

Data are deposited in repositories like the Cambridge Crystallographic Data Centre (CCDC) for reproducibility .

Q. What strategies are used to evaluate the compound’s pharmacokinetic properties in preclinical studies?

Q. How can researchers address discrepancies in biological activity data across different studies?

- Standardized protocols : Uniform assay conditions (e.g., cell lines, incubation times) reduce variability .

- Structure-activity relationship (SAR) analysis : Correlates substituent effects (e.g., electron-withdrawing groups on benzimidazole) with activity trends .

- Meta-analysis : Systematic reviews (Cochrane guidelines) evaluate data consistency across publications .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。